molecular formula C18H20N2O3S B4749444 4-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzamide

4-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzamide

Cat. No. B4749444
M. Wt: 344.4 g/mol
InChI Key: WERZASZKQRZEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzamide is a chemical compound that has been used in scientific research for its potential applications in the fields of medicine and biochemistry. This compound has been studied for its mechanism of action and its effects on biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzamide is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes involved in cell growth and proliferation, which could potentially lead to the suppression of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzamide has effects on various biochemical and physiological processes. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of certain enzymes involved in cell growth and proliferation, and modulate the expression of various genes involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzamide in lab experiments is its potential as an anti-cancer agent. However, its mechanism of action is not fully understood, which could limit its potential applications. Additionally, more research is needed to fully understand its effects on various biochemical and physiological processes.

Future Directions

There are several future directions for research on 4-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzamide. One direction is to further investigate its potential as an anti-cancer agent and to determine its mechanism of action. Another direction is to study its effects on other biochemical and physiological processes, such as inflammation and oxidative stress. Additionally, more research is needed to determine its safety and toxicity profile.

Scientific Research Applications

4-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzamide has been used in scientific research for its potential applications in the fields of medicine and biochemistry. It has been studied for its potential as an anti-cancer agent, as well as its effects on various biochemical and physiological processes.

properties

IUPAC Name

4-methyl-N-[2-[(2-methylphenyl)methylsulfanyl]ethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-5-3-4-6-16(13)12-24-10-9-19-18(21)15-8-7-14(2)17(11-15)20(22)23/h3-8,11H,9-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERZASZKQRZEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCSCC2=CC=CC=C2C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.